1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine
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Overview
Description
1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-yn-1-amine moiety
Preparation Methods
The synthesis of 1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-(Trifluoromethyl)benzaldehyde.
Reaction with Propargylamine: The aldehyde undergoes a reaction with propargylamine in the presence of a suitable catalyst to form the desired product.
Reaction Conditions: The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature and the reaction mixture stirred for several hours.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine can be compared with similar compounds such as:
4-(Trifluoromethyl)benzylamine: This compound has a similar trifluoromethyl group but differs in the amine moiety.
1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-one: This compound has a ketone group instead of an amine group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8F3N |
---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C10H8F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h1,3-6,9H,14H2 |
InChI Key |
AVMRKAXMFQSUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
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